molecular formula C15H15N3O6S2 B5184304 4-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)-2-thiophenecarboxamide

4-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)-2-thiophenecarboxamide

Cat. No. B5184304
M. Wt: 397.4 g/mol
InChI Key: SHLZDWKEGJKCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)-2-thiophenecarboxamide, also known as MNTX, is a synthetic compound that has shown potential in the field of pain management. MNTX is a selective antagonist of the mu-opioid receptor, which is a target for many pain medications.

Mechanism of Action

4-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)-2-thiophenecarboxamide works by blocking the mu-opioid receptor, which is responsible for the analgesic effects of opioids. By blocking this receptor, 4-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)-2-thiophenecarboxamide prevents the opioid from binding and activating it, thus reducing the side effects associated with opioid use.
Biochemical and Physiological Effects:
4-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)-2-thiophenecarboxamide has been shown to have a minimal effect on the central nervous system, making it a promising alternative to traditional opioid medications. It has also been shown to have a low potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

4-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)-2-thiophenecarboxamide has several advantages for use in lab experiments, including its selectivity for the mu-opioid receptor and its low potential for abuse and addiction. However, its synthesis process is complex and time-consuming, which could limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on 4-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)-2-thiophenecarboxamide, including its use in the treatment of other types of pain, such as neuropathic pain. It could also be studied in combination with other pain medications to determine if it enhances their effectiveness. Additionally, further research could be done to optimize the synthesis process for 4-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)-2-thiophenecarboxamide, making it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of 4-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)-2-thiophenecarboxamide involves several steps, including the reaction of 3-nitroaniline with thiophene-2-carbonyl chloride to form 3-nitrophenylthiophene-2-carboxylic acid. This acid is then reacted with morpholine and sulfur trioxide to form 4-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)-2-thiophenecarboxamide.

Scientific Research Applications

4-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)-2-thiophenecarboxamide has been studied extensively in the field of pain management, particularly in the treatment of opioid-induced constipation. It has also shown potential in reducing the tolerance to opioids, which could lead to the development of more effective pain medications.

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S2/c19-15(16-11-2-1-3-12(8-11)18(20)21)14-9-13(10-25-14)26(22,23)17-4-6-24-7-5-17/h1-3,8-10H,4-7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLZDWKEGJKCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(morpholin-4-ylsulfonyl)-N-(3-nitrophenyl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.